5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid

Overview

Description

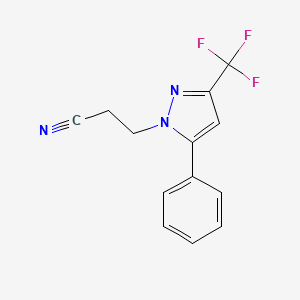

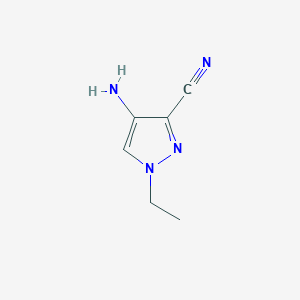

5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C10H8IN3O2 . It has a molecular weight of 329.09 .

Molecular Structure Analysis

The molecular structure of 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid is characterized by a pyrazole ring attached to a carboxylic acid group and an iodophenyl group . The exact 3D structure might need to be determined using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Pyrazole derivatives, including 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid, can undergo various chemical reactions. For instance, they can react with N-substituted isatins in refluxing methanol in the presence of excess sodium methoxide, leading to cyclocondensation .Scientific Research Applications

Chemical Synthesis

“5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid” is used in the field of chemical synthesis . It’s a unique chemical that can be used to create a variety of other compounds. It’s available for purchase from chemical suppliers, indicating its use in laboratory settings .

Catalyst in Organic Reactions

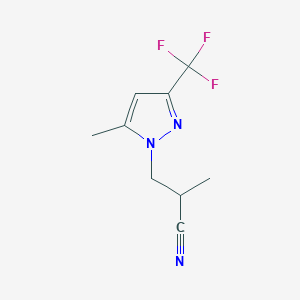

This compound has been used as a catalyst in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles . The reaction involves anomeric based oxidative aromatization, and the compound was found to be effective in this context .

Development of Covalent Inhibitors

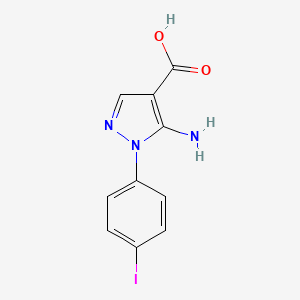

A series of 5-amino-1H-pyrazole-4-carboxamide derivatives, which are structurally similar to “5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid”, were designed and synthesized as novel pan-FGFR covalent inhibitors . These inhibitors target both wild-type and the gatekeeper mutants, indicating potential applications in medical research .

Antimicrobial Activity

Pyrazole derivatives, which include “5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid”, have been reported to have antimicrobial activity . They have been used in the development of new drugs and treatments .

Development of High-Density Materials

Although not directly related to “5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid”, similar compounds such as 5-amino-1H-1,2,4-triazole-3-carbohydrazide have been used in the development of high-density materials . These materials have high thermal stability and are insensitive, making them useful in various industrial applications .

Potential Applications in Medicine

Pyrazole derivatives have been reported to have various medicinal properties such as antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic and analgesic activities . While “5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid” has not been directly linked to these properties, its structural similarity to other pyrazole derivatives suggests potential applications in these areas .

Future Directions

Mechanism of Action

Target of Action

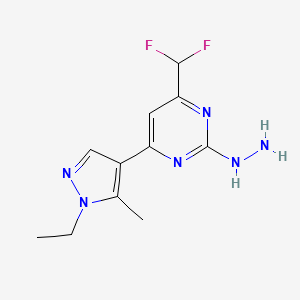

The primary target of 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic .

Mode of Action

5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid interacts with its targets by covalent binding . It has been designed and synthesized as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . The representative compound demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant .

Biochemical Pathways

The aberrant activation of FGFRs plays a critical role in various cancers . By inhibiting FGFRs, 5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid can potentially disrupt the biochemical pathways that lead to cancer cell proliferation .

Result of Action

The compound strongly suppressed the proliferation of various cancer cells . For instance, it demonstrated significant inhibitory activity against NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .

properties

IUPAC Name |

5-amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKIUOGHFVHQPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(4-iodophenyl)pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S,5R,6S)-4,5-Diacetyloxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl] acetate](/img/structure/B3039271.png)

![Methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propanoate](/img/structure/B3039274.png)

![3-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3039280.png)

![1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3039283.png)